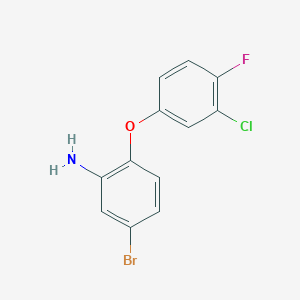

5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline

Description

5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline (C₁₂H₇BrClFNO) is a halogenated aniline derivative featuring a bromo substituent at the 5-position and a 3-chloro-4-fluorophenoxy group at the 2-position of the aniline ring.

Properties

IUPAC Name |

5-bromo-2-(3-chloro-4-fluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClFNO/c13-7-1-4-12(11(16)5-7)17-8-2-3-10(15)9(14)6-8/h1-6H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAHPDZDSVBZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the following steps:

Halogenation: The starting material, 3-chloro-4-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.

Nucleophilic Substitution: The brominated intermediate is then reacted with a phenol derivative under basic conditions to form the phenoxy linkage.

Coupling Reaction: The final step involves coupling the phenoxy intermediate with aniline under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of halogen atoms. Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives. For example, oxidation with strong oxidizing agents can yield quinone derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Halogenation: Bromine, chlorine, and Lewis acids (e.g., aluminum chloride).

Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Coupling: Palladium catalysts, boronic acids, and bases (e.g., potassium carbonate).

Major Products:

Substitution Products: Halogenated derivatives.

Oxidation Products: Quinone derivatives.

Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its halogenated structure makes it a valuable intermediate for creating complex molecules .

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated aromatic amines on cellular processes. It is also investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of dyes, pigments, and polymers .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent patterns:

Key Observations :

- Halogen Diversity: The target compound’s 3-chloro-4-fluorophenoxy group introduces steric bulk and electronic effects distinct from simpler analogs like 5-Bromo-2-(trifluoromethyl)aniline. This likely enhances its reactivity in nucleophilic aromatic substitution compared to non-phenoxy analogs .

Physicochemical Properties

- Boiling Point/Density: Trifluoromethyl analogs like 5-Bromo-2-(trifluoromethyl)aniline exhibit lower boiling points (84–86°C at 5 Torr) and higher densities (~1.7 g/cm³) due to fluorine’s electronegativity . The target compound’s phenoxy group may reduce volatility but increase melting points.

Biological Activity

5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C13H9BrClFNO. Its structure features a bromine atom, a chlorine atom, and a fluorine atom, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H9BrClFNO |

| Molecular Weight | 315.57 g/mol |

| CAS Number | 946743-47-1 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied for its role in inhibiting certain targets that are crucial in cancer biology and microbial resistance.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit the enzyme SMYD2, which is implicated in various cancers. The structure–activity relationship (SAR) studies highlight that the presence of halogen substituents enhances binding affinity and potency against cancer cell lines .

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial activity. In vitro studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values for related compounds range from 4.69 to 22.9 µM against B. subtilis and from 8.33 to 23.15 µM against E. coli .

Case Studies

- Anticancer Study : A study focused on the inhibition of SMYD2 by various phenyl derivatives found that compounds with meta-substituents like the one showed enhanced potency (IC50 values around 1.7 µM) .

- Antimicrobial Study : A comprehensive analysis of monomeric alkaloids indicated that compounds with similar structures exhibited significant antibacterial activity against strains like S. aureus and E. coli, with MIC values supporting their potential as therapeutic agents .

Structure–Activity Relationship (SAR)

The SAR analysis of this compound reveals that the positioning of halogen atoms plays a crucial role in enhancing biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Para | Moderate activity |

| Meta | High potency |

| Ortho | Reduced activity |

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(3-chloro-4-fluorophenoxy)aniline, and how can reaction intermediates be characterized?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated aniline precursors and substituted aryl halides. For example, details a protocol where tetrakis(triphenylphosphine)palladium and potassium carbonate are used under nitrogen to achieve high yields (98%). Key intermediates should be purified via silica gel chromatography and analyzed using LCMS/HPLC (retention time: 0.99 minutes) . Alternative methods from patents ( ) suggest using pyrazole derivatives or boronic esters, which require optimization of solvent systems (toluene/ethanol/water) and temperature (110°C) to minimize side products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR can confirm substitution patterns on the aniline ring. The electron-withdrawing effects of Br, Cl, and F substituents cause distinct deshielding in aromatic protons (e.g., δ 7.2–7.8 ppm for ortho-substituted protons) .

- XRD : Single-crystal X-ray diffraction (utilizing SHELX programs like SHELXL) resolves bond lengths and angles, critical for verifying steric effects from the phenoxy group. highlights the use of SHELX for Hirschfeld surface analysis to quantify intermolecular interactions .

- LCMS/HPLC : Monitor purity (>97%) and molecular ion peaks (e.g., m/z 307 [M+H]) as in .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure ( ).

- Storage : Store at 0–6°C in airtight containers to prevent decomposition ( ).

- Waste Disposal : Neutralize with dilute HCl before incineration, as halogenated anilines may release toxic fumes (e.g., HBr, HCl) upon combustion .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

Methodological Answer: Use SHELXL’s PART and SUMP commands to model disordered atoms (e.g., bromine or phenoxy groups). emphasizes iterative refinement with isotropic displacement parameters and restraints on bond distances. For severe disorder, apply twin refinement (SHELXL’s TWIN command) if data shows pseudo-merohedral twinning . Compare final R1 values (<0.05) and residual electron density maps (<1 eÅ) to validate the model .

Q. What strategies mitigate contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer:

- Solvent Effects : NMR signals may shift in polar solvents (e.g., DMSO-d6 vs. CDCl3); replicate XRD conditions (e.g., ethanol recrystallization) for consistency .

- Tautomerism : Check for keto-enol tautomerism in the phenoxy-aniline linkage using variable-temperature NMR or IR (stretching frequencies: 3300 cm for N-H) .

- Dynamic Effects : Use F NMR to detect conformational flexibility in the fluorophenoxy group .

Q. How can substituent effects (Br, Cl, F) on the aniline ring be exploited in structure-activity relationship (SAR) studies?

Methodological Answer:

- Electron-Withdrawing Effects : Br and Cl increase electrophilicity, enhancing binding to biological targets (e.g., kinase inhibitors). Compare with analogs like 5-Nitro-2-(trifluoromethoxy)aniline () to assess substituent contributions .

- Steric Maps : Generate 3D electrostatic potential maps (software: Gaussian) to quantify steric hindrance from the 3-chloro-4-fluorophenoxy group.

- Biological Assays : Test derivatives (e.g., 3-Bromo-5-chloro-2-fluoroaniline, ) in enzyme inhibition assays, correlating IC50 values with substituent positions .

Q. What catalytic systems are effective for photocatalytic degradation of this compound in environmental remediation studies?

Methodological Answer: Use MnFeO/ZnSiO nanocomposites under simulated solar radiation (). Optimize parameters via Box-Behnken design:

- pH : 5–7 (prevents aniline protonation).

- Catalyst Loading : 1.5 g/L for maximal hydroxyl radical generation.

- Degradation Pathways : Monitor intermediates via LC-MS/MS, identifying cleavage products (e.g., brominated phenols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.